molecular formula C9H14N2O2 B3018555 methyl 3-tert-butyl-1H-pyrazole-5-carboxylate CAS No. 152307-84-1

methyl 3-tert-butyl-1H-pyrazole-5-carboxylate

Cat. No. B3018555
CAS RN: 152307-84-1
M. Wt: 182.223
InChI Key: ITVYLUILHAMHAN-UHFFFAOYSA-N
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Description

The compound of interest, methyl 3-tert-butyl-1H-pyrazole-5-carboxylate, is a pyrazole derivative, a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceuticals and agrochemicals. The tert-butyl group attached to the pyrazole ring is a bulky substituent that can influence the compound's reactivity and physical properties.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. One approach involves the preparation of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides via a novel and efficient route, starting from potassium tricyanomethanide and featuring a selective Sandmeyer reaction . Another method includes the acylation of tert-butyl 3-(methylamino)but-2-enoate with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines to yield fluorinated pyrazole-4-carboxylic acids . Additionally, the synthesis of 3,5-diaryl-1H-pyrazoles from aryl methyl ketones through Claisen condensation and cyclization with hydrazine monohydrate has been reported .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be confirmed using various spectroscopic techniques such as IR, NMR, mass spectrometry, and elemental analysis . X-ray crystallography provides detailed insights into the molecular geometry, revealing the presence of tautomers and intermolecular hydrogen bonding that can lead to the formation of cyclic dimers or chains in the crystalline lattice . The planarity of the heterocyclic core and the conjugation with substituents like the tert-butyl group are also crucial structural features .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. For instance, the one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates the formation of N-(5-pyrazolyl)imine as a key intermediate, showcasing the compound's reactivity in condensation/reduction sequences . The reactivity of pyrazole derivatives under UV irradiation has also been studied, with some compounds showing stability while others decompose, indicating a variance in chemical behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. The presence of substituents like the tert-butyl group can affect the compound's solubility, melting point, and stability. Intermolecular interactions such as hydrogen bonding, π-π stacking, and van der Waals forces play a significant role in the compound's crystalline structure and thermal properties . The electronic structure, including HOMO/LUMO energies and molecular electrostatic potential, can be investigated through DFT calculations to understand the compound's reactivity and potential as a ligand in coordination chemistry .

Scientific Research Applications

  • Antitumor Activity : Methyl 3-tert-butyl-1H-pyrazole-5-carboxylate derivatives have shown potential as antitumor agents. For instance, certain benzimidazole derivatives synthesized using a nucleophilic aromatic displacement strategy exhibited high activity against a range of cancer cell lines, including lung cancer, melanoma, and leukemia (Abonía et al., 2011).

  • Structural and Spectral Studies : Research focused on the structural characterization of tert-butyl 4-(1-methyl-1H-pyrazol-5-yl)piperidine-1-carboxylate, a compound with a 1-methyl-1H-pyrazol-5-yl substituent, highlights the importance of studying the molecular geometry and vibrational frequencies of such compounds (Richter et al., 2009).

  • Multigram Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids : The synthesis of tert-butyl 3-(methylamino)-2-(RFCO)but-2-enoates with alkyl hydrazines, resulting in isomeric pyrazoles, is a notable development in the field of organic chemistry (Iminov et al., 2015).

  • Synthesis of Pyrazole Derivatives : Novel routes for synthesizing 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides showcase the versatility of these compounds in organic synthesis (Bobko et al., 2012).

  • One-Pot Synthesis Methods : The efficient one-pot synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine demonstrates the practicality and usefulness of these compounds in simplifying chemical processes (Becerra et al., 2021).

  • Theoretical and Experimental Studies on Schiff Bases : Schiff bases containing pyrazole structures have been studied for their molecular geometry and vibrational frequencies, providing insights into their potential applications in various chemical domains (Cuenú et al., 2019).

  • Use as a Protecting Group : The tert-butyl group in pyrazole compounds has been used as a protecting group in organic synthesis, highlighting its utility in complex chemical reactions (Pollock & Cole, 2014).

  • Spectral and Theoretical Investigations : Studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid combine experimental and theoretical approaches to understand the chemical properties of pyrazole derivatives (Viveka et al., 2016).

  • CO2 Fixation by Pyrazolylborane Lewis Pair : The use of bifunctional frustrated pyrazolylborane Lewis pairs for small molecule fixation, including carbon dioxide, opens up potential applications in environmental chemistry (Theuergarten et al., 2012).

  • Coordination Complexes Synthesis : Novel pyrazole-dicarboxylate acid derivatives have been synthesized and characterized for their coordination properties with various metal ions, indicating potential applications in inorganic chemistry (Radi et al., 2015).

properties

IUPAC Name

methyl 5-tert-butyl-1H-pyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-9(2,3)7-5-6(10-11-7)8(12)13-4/h5H,1-4H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITVYLUILHAMHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NN1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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